N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-methoxyphenyl)ethane-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 2,3-dihydro-1H-indole core substituted with a 2,2-dimethylpropanoyl group at position 1 and a 2-(4-methoxyphenyl)ethane-1-sulfonamide moiety at position 4. This structure suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic sulfonamides .
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-22(2,3)21(25)24-13-11-17-7-8-18(15-20(17)24)23-29(26,27)14-12-16-5-9-19(28-4)10-6-16/h5-10,15,23H,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILAHVLKVNJISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to analogs with shared structural motifs, such as sulfonamide groups, indole/benzothiazole cores, or substituted aryl groups.
Table 1: Key Structural and Physicochemical Comparisons
Key Findings:
Core Structure Impact: The 2,3-dihydroindole core in the target compound provides rigidity compared to benzothiazole derivatives (e.g., ), which may influence binding pocket compatibility . Formoterol-related compounds () use phenyl-ethanolamine cores, prioritizing β-adrenergic receptor interactions over sulfonamide-mediated enzyme inhibition.
Substituent Effects: The 4-methoxyphenyl group in the target compound and Formoterol analogs enhances lipophilicity, favoring membrane permeability. However, in the target compound, this group is linked via a sulfonamide, whereas Formoterol derivatives use aminoethyl chains . Halogen substitutions (e.g., chlorine in ’s benzothiazole analog) improve binding affinity but may reduce metabolic stability compared to methoxy groups .
Functional Group Contributions: Sulfonamide groups (target compound, ) confer acidity (pKa ~10–11) and hydrogen-bonding capacity, critical for enzyme inhibition. Acetamide or ethanolamine linkers () prioritize flexibility and solubility over sulfonamide’s rigidity .
Research Implications
- Target Compound : Likely optimized for enzyme targets (e.g., carbonic anhydrase, kinases) due to sulfonamide’s proven role in such inhibition. Its dihydroindole core may reduce off-target effects compared to planar aromatic systems .
- Benzothiazole Analogs : More suited for antimicrobial or anticancer applications, as seen in other sulfonamide-based drugs .
- Formoterol-Related Compounds : Designed for G protein-coupled receptor (GPCR) modulation (e.g., β2-adrenergic receptors), leveraging methoxyphenyl’s hydrophobic interactions .
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